molecular formula C11H10O4 B1589756 Methyl 2-(7-hydroxybenzofuran-3-yl)acetate CAS No. 181052-63-1

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Cat. No. B1589756
Key on ui cas rn: 181052-63-1
M. Wt: 206.19 g/mol
InChI Key: MOIRPSOAHDOAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323235B1

Procedure details

Methyl (7-methoxybenzofuran-3-yl)acetate (12.37 g) was dissolved in dichloromethane (50 ml) and the solution was cooled to −78° C. To this solution, boron tribromide (1.0 M, 120 ml) was added dropwise for 50 minutes. Thereafter, the temperature was raised to room temperature and the reaction solution was stirred at this temperature for 3 hours. After completion of the reaction, the reaction solution was cooled to −78° C. and methanol (100 ml) was added thereto. After neutralizing the reaction mixture by adding sodium hydrogen carbonate, the resulting solution was filtered. The filtrate was concentrated and poured into water layer (300 ml) and the resultant was extracted twice with ether (150 ml). After combining the organic layers, the resultant was washed with saturated brine and dried over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=2/1) using silica gel to obtain the desired compound (10.53 g, yield: 91%).
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[O:10][CH:9]=[C:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br.CO.C(=O)([O-])O.[Na+]>ClCCl>[OH:2][C:3]1[C:11]2[O:10][CH:9]=[C:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.37 g
Type
reactant
Smiles
COC1=CC=CC=2C(=COC21)CC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the temperature was raised to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to −78° C.
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
poured into water layer (300 ml)
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted twice with ether (150 ml)
WASH
Type
WASH
Details
the resultant was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (solvent: hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=CC=2C(=COC21)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.53 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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